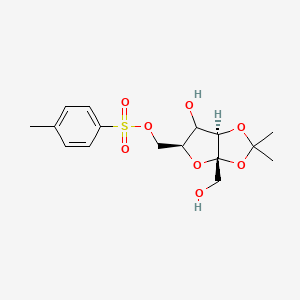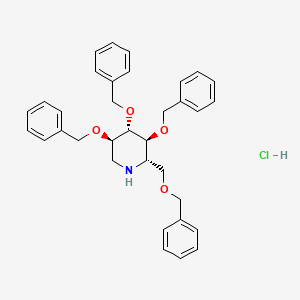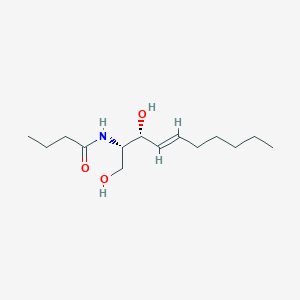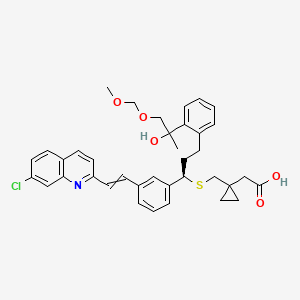
醋氯芬噻醇-d4琥珀酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of zuclopenthixol-d4 Succinate Salt and its analogs typically involves complex organic synthesis routes. For instance, the synthesis of d4-succinic anhydride from succinic anhydride and d1-acetic acid, a related compound, indicates the potential synthetic pathway for incorporating deuterium into succinate derivatives. This method, catalyzed by sodium acetate, suggests that zuclopenthixol-d4 Succinate Salt could be synthesized through similar base and solvent-catalyzed reactions, emphasizing the importance of enolization processes in achieving the desired deuteration (Stella, 1973).
Molecular Structure Analysis
While direct details on the molecular structure of Zuclopenthixol-d4 Succinate Salt are not provided, the study of related compounds such as lanthanide-organic coordination polymeric networks provides insight into how succinate ions can coordinate with metals to form complex structures. This information is pertinent when considering the molecular structure of Zuclopenthixol-d4 Succinate Salt, as it may exhibit similar coordination behavior depending on its specific synthesis and the nature of its molecular interactions (Manna et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving zuclopenthixol and its derivatives often highlight the compound's oxidative behavior and its analytical determination in various matrices. For example, the oxidative voltammetric behavior of zuclopenthixol at a glassy carbon electrode demonstrates its electrochemical properties, which could be relevant to understanding the chemical reactivity of its d4 succinate salt derivative (Şentürk et al., 2000).
Physical Properties Analysis
The physical properties of zuclopenthixol-d4 Succinate Salt can be inferred from studies on similar compounds, where hydrothermal synthesis methods yield diverse coordination polymers with unique physical characteristics. These studies provide a foundation for understanding the potential physical properties of zuclopenthixol-d4 Succinate Salt, including its solubility, crystallinity, and thermal stability (Montney et al., 2007).
Chemical Properties Analysis
Analyzing the chemical properties of zuclopenthixol-d4 Succinate Salt requires an understanding of its interaction with biological systems and its stability under various conditions. Studies on zuclopenthixol and its metabolites highlight the importance of accurately quantifying and characterizing the drug and its derivatives, which is critical for understanding the chemical properties of zuclopenthixol-d4 Succinate Salt (Hansen & Hansen, 1994).
科学研究应用
抗精神病治疗
醋氯芬噻醇-d4琥珀酸盐是抗精神病药物家族的一部分 {svg_1} {svg_2}. 它用于治疗精神病,缓解幻觉、妄想和思维障碍等症状。
神经传递研究
这种化合物在神经传递研究中起着重要作用 {svg_3}. 它与多巴胺受体相互作用,而多巴胺受体对于大脑信号的传递至关重要。这使得它对研究神经系统疾病和大脑功能具有价值。
成瘾研究
醋氯芬噻醇-d4琥珀酸盐用于成瘾研究 {svg_4}. 它与多巴胺受体的相互作用可以帮助研究人员了解成瘾的机制并开发新的治疗方法。
阿尔茨海默病研究
在阿尔茨海默病研究中,醋氯芬噻醇-d4琥珀酸盐用于研究多巴胺受体的作用 {svg_5}. 了解这些相互作用可以深入了解阿尔茨海默病的进展和潜在的治疗策略。
抑郁症和焦虑症研究
这种化合物也用于与抑郁症和焦虑症相关的研究 {svg_6}. 通过研究其对神经传递和多巴胺受体的影响,研究人员可以更好地了解这些心理健康状况并开发更有效的治疗方法。
疼痛和炎症研究
醋氯芬噻醇-d4琥珀酸盐用于疼痛和炎症研究 {svg_7}. 它帮助研究人员了解多巴胺受体在疼痛感知和炎症中的作用,可能导致开发新的疼痛管理策略。
帕金森病研究
在帕金森病研究中,醋氯芬噻醇-d4琥珀酸盐用于研究多巴胺受体的作用 {svg_8}. 这可以为疾病的进展和潜在的治疗方法提供宝贵的见解。
精神分裂症研究
最后,这种化合物被广泛用于精神分裂症研究 {svg_9}. 它有助于了解多巴胺受体在疾病中的作用,这可以导致开发更有效的治疗方法。
作用机制
Target of Action
Zuclopenthixol-d4 Succinate Salt, a deuterium-labeled form of Zuclopenthixol, primarily targets D1 and D2 dopamine receptors . It also has high affinity for alpha1-adrenergic and 5-HT2 receptors .
Mode of Action
Zuclopenthixol-d4 Succinate Salt acts as an antagonist at D1 and D2 dopamine receptors . This means it binds to these receptors and blocks their activation by dopamine, thereby inhibiting the effects of dopamine in the brain. It also interacts with alpha1-adrenergic and 5-HT2 receptors .
Biochemical Pathways
The primary biochemical pathway affected by Zuclopenthixol-d4 Succinate Salt is the dopaminergic pathway . By blocking D1 and D2 dopamine receptors, it inhibits the transmission of dopamine signals in the brain . This can lead to a reduction in symptoms of conditions like schizophrenia, which are associated with overactivity in dopaminergic pathways.
Pharmacokinetics
Deuteration of drugs has been shown to potentially affect their pharmacokinetic and metabolic profiles .
Result of Action
The antagonistic action of Zuclopenthixol-d4 Succinate Salt on dopamine receptors can lead to a decrease in symptoms of psychosis, such as hallucinations and delusions . This is because these symptoms are often associated with overactivity in dopaminergic pathways in the brain.
Action Environment
The action of Zuclopenthixol-d4 Succinate Salt can be influenced by various environmental factors. For example, the presence of other medications can affect its metabolism and efficacy. Specifically, other drugs that are metabolized by Cytochrome P450 2D6 could potentially interact with Zuclopenthixol-d4 Succinate Salt . Additionally, factors such as the patient’s age, liver function, and genetic makeup can also influence the drug’s action and effectiveness .
安全和危害
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Zuclopenthixol-d4 Succinate Salt involves the reaction of Zuclopenthixol-d4 with Succinic Acid in the presence of a suitable base.", "Starting Materials": [ "Zuclopenthixol-d4", "Succinic Acid", "Base (e.g. Sodium Hydroxide)" ], "Reaction": [ "Step 1: Dissolve Zuclopenthixol-d4 in a suitable solvent (e.g. Methanol)", "Step 2: Add Succinic Acid to the solution and stir until dissolved", "Step 3: Add the base to the solution and stir until the pH reaches around 7-8", "Step 4: Heat the solution to reflux for several hours", "Step 5: Cool the solution and filter the precipitated Zuclopenthixol-d4 Succinate Salt", "Step 6: Wash the salt with a suitable solvent (e.g. Ethanol) and dry under vacuum" ] } | |
CAS 编号 |
1246833-97-5 |
分子式 |
C₂₆H₂₇D₄ClN₂O₅S |
分子量 |
523.08 |
同义词 |
4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol-d4 Succinate; (Z)-Clopenthixol-d4 Succinate; Cisordinol-d4; Succinate Clopixol-d4 Succinate; cis-(Z)-Clopenthixol-d4 Succinate; cis-Clopenthixol-d4 Succinate; α-Clopenthixol-d4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1141125.png)

![[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1141128.png)







![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)
![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)